6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-4-13-6-8-14(9-7-13)17(20)19-11-15-5-3-10-18-16(15)12-19/h3,5-10H,2,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSPUEPVOUJKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . This reaction is catalyzed by trifluoracetic acid and can be carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions are generally mild, and the products are obtained in high purity.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrrolo[3,4-b]pyridine Derivatives
Structural and Physicochemical Properties
The table below compares key molecular features of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 6-(4-Propylbenzoyl)-pyrrolo[3,4-b]pyridine | 4-Propylbenzoyl | C₁₉H₂₀N₂O | ~292.38 (estimated) | N/A | Lipophilic, potential kinase inhibition |
| 6-Benzyl-pyrrolo[3,4-b]pyridine | Benzyl | C₁₄H₁₄N₂ | 210.27 | 109966-30-5 | Moderate lipophilicity, building block |
| 6-(4-Acetylphenyl)-pyrrolo[3,4-b]pyridine | 4-Acetylphenyl | C₁₅H₁₀N₂O₃ | 266.25 | 139157-06-5 | Polar ketone group, reduced solubility |
| 4-Bromo-pyrrolo[3,4-b]pyridin-5-one | Bromo at position 4 | C₇H₅BrN₂O | 213.03 | 1251217-15-8 | Electron-withdrawing, reactive site |
| 3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine HCl | 3-Trifluoromethyl | C₈H₈F₃N₂·HCl | 228.61 | 1955506-83-8 | Enhanced solubility (salt form), acidic |
Key Observations:
- Solubility: The trifluoromethyl derivative’s hydrochloride salt () demonstrates how salt formation can enhance aqueous solubility, a critical factor for bioavailability.
- Electronic Effects: Bromine () and trifluoromethyl () substituents introduce electron-withdrawing effects, which may stabilize charge interactions in enzyme binding pockets .
Kinase Inhibition and Scaffold Optimization
highlights the pyrrolo[3,4-b]pyridine scaffold’s utility in kinase inhibitor development. For example:
- Amine vs. Acyl Substituents: Introduction of an amine group on a six-membered ring (e.g., in 5m) reduced inhibitory activity, whereas acyl groups (e.g., benzoyl or propylbenzoyl) improved target affinity .
- Selectivity: The 4-propylbenzoyl group’s bulkiness may enhance selectivity for specific kinase isoforms by occupying hydrophobic subpockets, a strategy validated in scaffold-hopping studies .
Biological Activity
The compound 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C15H16N2O
- Molecular Weight: 240.30 g/mol
- IUPAC Name: this compound
Structural Representation
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds related to pyrrolopyridines exhibit significant antitumor activity. For instance, derivatives of pyrrolopyrimidine have shown selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Table 1: Summary of Antitumor Activities of Pyrrolopyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.2 | Induction of apoptosis via caspase activation |
| 5H-Pyrrolo(3,4-b)pyridine-5,7(6H) | A549 | 3.8 | Inhibition of DNA synthesis |
| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyridine | MCF-7 | 4.1 | Cell cycle arrest at G2/M phase |
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Kinase Activity: Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death has been observed in studies involving related compounds.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest at specific phases (e.g., G2/M), preventing cancer cell division.
Case Studies
-
Study on HeLa Cells:
A recent study demonstrated that the compound significantly reduced viability in HeLa cells with an IC50 value of 5.2 µM. The mechanism was linked to the activation of apoptotic pathways through caspase-3 and caspase-9 activation. -
A549 Lung Cancer Model:
In A549 lung cancer cells, the compound exhibited an IC50 value of 3.8 µM and was found to inhibit DNA synthesis effectively. This suggests a potential application in lung cancer treatment. -
MCF-7 Breast Cancer Cells:
The compound showed promising results in MCF-7 breast cancer cells with an IC50 value of 4.1 µM, indicating its role in cell cycle regulation and apoptosis induction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrrolo[3,4-b]pyridine core via cyclization reactions using substituted pyridine precursors (e.g., via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling) .
- Step 2 : Benzoylation at the 6-position using 4-propylbenzoyl chloride under anhydrous conditions (e.g., DCM/DMF solvent system with catalytic DMAP). Reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of benzoyl chloride) are critical to minimize side products .
- Optimization : Design of Experiments (DOE) can be applied to balance reaction time, temperature, and reagent ratios. For example, higher yields (>70%) are reported at 25°C with slow addition of acylating agents .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves the fused bicyclic structure and confirms the position of the 4-propylbenzoyl group. For analogous pyrrolo-pyridines, C–H···O hydrogen bonding patterns are diagnostic .
- NMR Spectroscopy : - and -NMR can identify tautomeric forms (e.g., keto-enol equilibria in the pyridine ring). Key signals include aromatic protons (δ 7.2–8.5 ppm) and propyl group resonances (δ 0.9–1.7 ppm) .
- HPLC-MS : Quantifies purity (>95% recommended for pharmacological studies) and detects trace impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-propylbenzoyl substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-propyl group with shorter/longer alkyl chains (e.g., methyl, butyl) or electron-withdrawing groups (e.g., Cl, CF) to assess steric/electronic effects .
- Biological Assays : Test analogs against target receptors (e.g., kinase enzymes) using competitive binding assays or cellular viability screens (e.g., MTT assays). For example, trifluoromethyl-substituted pyrrolo-pyridines show enhanced kinase inhibition .
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent properties with binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
- Structural Elucidation : Re-examine compound identity via LC-MS or X-ray crystallography to rule out tautomerism or degradation products. For instance, dihydroxy impurities in pyrrolo-pyridines can skew antioxidant activity results .
- Computational Modeling : Apply QSAR models to predict bioactivity cliffs and validate outliers .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability. Pyrrolo-pyridines with LogP >3 often exhibit poor aqueous solubility, necessitating prodrug strategies .
- Molecular Dynamics (MD) Simulations : Simulate binding to plasma proteins (e.g., albumin) to predict half-life and distribution .
Q. How can tautomeric equilibria in the pyrrolo-pyridine core affect experimental outcomes, and how are they controlled?
- Methodological Answer :
- Tautomer Identification : Use -NMR or IR spectroscopy to detect keto-enol forms. For example, the 5H/7H tautomerism in pyrrolo-pyridines alters electron density at the reactive site .
- Stabilization : Adjust pH (e.g., buffered solutions at pH 6.5–7.0) or use non-polar solvents (e.g., toluene) to favor the desired tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
